(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid is a chiral compound that features a cyclopentane ring substituted with a triazole moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its triazole moiety is particularly useful in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising scaffold for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.
(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-methanol: Similar structure but with a methanol group instead of a carboxylic acid.
Uniqueness
(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid is unique due to its specific combination of a cyclopentane ring, a triazole moiety, and a carboxylic acid group. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
(1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)6-3-1-2-5(6)7-9-4-10-11-7/h4-6H,1-3H2,(H,12,13)(H,9,10,11)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNUXWPFGKPAKD-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)C(=O)O)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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